1,3,6,8-Tetra(pyridin-4-yl)pyrene
Overview
Description
1,3,6,8-Tetra(pyridin-4-yl)pyrene is a useful research compound. Its molecular formula is C36H22N4 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electronic Coupling : It serves as a bridge between cyclometalated ruthenium centers, facilitating electronic coupling between metal centers (Yao et al., 2010).
Organic Light-Emitting Diodes (OLEDs) : Derivatives of 1,3,6,8-Tetra(pyridin-4-yl)pyrene are used in OLEDs, exhibiting electroluminescent properties and contributing to blue and green emission with promising device performance (Salunke et al., 2014) & (Salunke et al., 2016).
Halogen-Bonded Organic Frameworks : The compound forms the basis for two-dimensional halogen-bonded organic frameworks, potentially useful in supramolecular functional materials (Gong et al., 2022).
Ligand for Metal Complexes : It acts as a polyaromatic ligand containing pyrene with different substitutions, useful in synthesizing biscyclometalated iridium(III) complexes (Ionkin et al., 2006).
Photoluminescence and Electronics : Some derivatives show high photoluminescence quantum yields and potential applications in electronics, particularly in OLEDs (Zych et al., 2017).
Thermal Stability and Transitions : Certain derivatives demonstrate excellent thermal stability and glass transitions suitable for material sciences (Reghu et al., 2012).
Fluorescence and Photophysical Properties : Some variants exhibit high fluorescence quantum yield and shorter fluorescence lifetime, important for photophysical research and applications (Shyamala et al., 2006).
Dielectric and Optical Properties : Synthesized poly(pyridine-imide) with pendent pyrene groups has good thermal stability, high dielectric constant, and good optical properties, making it useful for research applications (Liaw et al., 2007).
Photophysical Behavior with Triazole Units : Derivatives with triazole units exhibit particular photophysical behaviors due to the dominance of these units in the pyrene framework (Zych & Slodek, 2022).
Chemical Sensing : A novel pyrene-based fluorescent sensor derived from this compound is a selective "turn-on" and naked eye sensor for Ni2+ ions, indicating its potential in chemosensor applications (Khan et al., 2018).
Properties
IUPAC Name |
4-(3,6,8-tripyridin-4-ylpyren-1-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H22N4/c1-2-28-32(24-7-15-38-16-8-24)22-34(26-11-19-40-20-12-26)30-4-3-29-33(25-9-17-39-18-10-25)21-31(23-5-13-37-14-6-23)27(1)35(29)36(28)30/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWKMLWYLQWJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C(C=C2C4=CC=NC=C4)C5=CC=NC=C5)C=CC6=C(C=C(C1=C63)C7=CC=NC=C7)C8=CC=NC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H22N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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